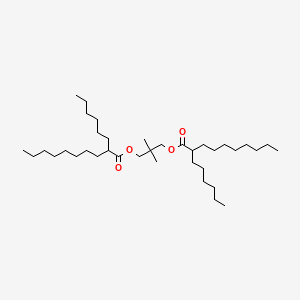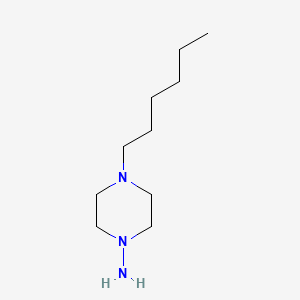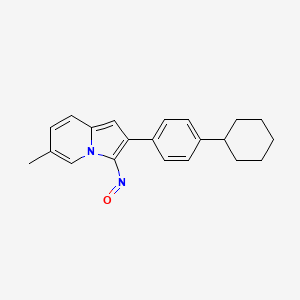![molecular formula C9H16N2O2 B13804425 Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 67196-21-8](/img/structure/B13804425.png)
Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,8-diazabicyclo[321]octane-8-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a diazabicyclo octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which 3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-: This compound shares a similar bicyclic structure but has different functional groups.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: Another related compound with a similar core structure but different substituents.
Uniqueness
3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester is unique due to its specific functional groups and the resulting chemical properties. These differences can lead to distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
67196-21-8 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-3-4-8(6-10)11(7)9(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
FEZVKEOPBBKYEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

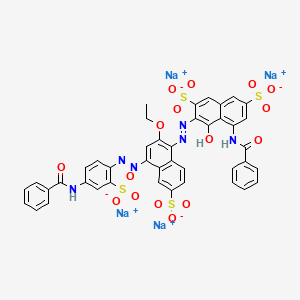

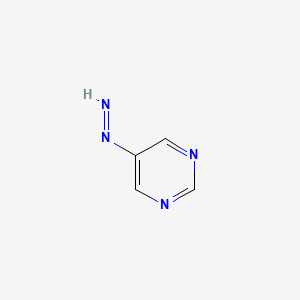
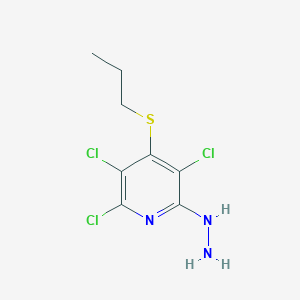

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
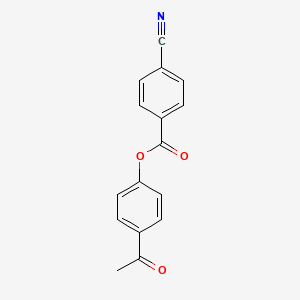
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
